![molecular formula C9H9BrN2 B2651399 5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1427503-04-5](/img/structure/B2651399.png)

5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

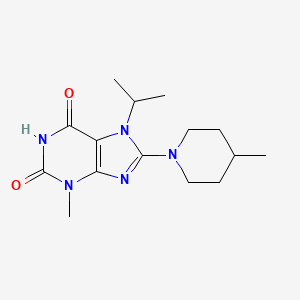

5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the formula C9H9BrN2 and a molecular weight of 225.0852 . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, which include 5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . In one study, a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization were used for the production of “2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines” in good yields .Molecular Structure Analysis

The molecular structure of 5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine is characterized by the presence of a pyrrole ring and a pyrazine ring . The compound is classified into the category of pyrrolopyrazines, which are nitrogen-containing heterocycles .科学的研究の応用

Anti-Corrosion Applications

The compound has been found to have significant anti-corrosion potential . It was tested on mild steel subjected to an aggressive acidic environment, and the results showed a substantial decrease in corrosion rates with ascending concentrations of the organic compound .

Antimicrobial Properties

The compound has demonstrated superior efficacy against a spectrum of bacterial and fungal pathogens, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas, Candida albicans, and Aspergillus niger . It even outperformed Gentamicin in antimicrobial screenings .

Antioxidant Capabilities

The compound’s antioxidant potential was quantified using the DPPH free radical scavenging assay against ascorbic acid as a benchmark . It was found to have an IC 50 value of 113.964±0.076 µg/ml .

Antitumor Activity

Pyrrolopyrazine derivatives, which include 5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, have shown antitumor activity in various human cancer cell lines . These include MCF-7, HepG2 (liver carcinoma), HT-29 (colon adenocarcinoma), A549 (lung adenocarcinoma), PANC-1 (pancreatic carcinoma), and Skov-3 (ovarian carcinoma) .

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have shown activity on kinase inhibition . This could have potential applications in the treatment of diseases where kinase activity plays a role.

Antiviral Properties

Pyrrolopyrazine derivatives have also exhibited antiviral activities . This suggests potential applications in the development of antiviral drugs.

These are just a few of the potential applications of 5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine. The compound’s multifaceted nature opens up possibilities for its use in diverse domains, from industrial applications as a corrosion inhibitor to therapeutic avenues given its pronounced antimicrobial, antioxidant, and antitumor capabilities .

将来の方向性

特性

IUPAC Name |

5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-5-7-3-4-11-9(7)12-6(2)8(5)10/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDCLAWSVBUKNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CNC2=NC(=C1Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[4-(2-oxopyridin-1-yl)butyl]acetamide](/img/structure/B2651316.png)

![2-cyano-N'-[(2,4-dichlorophenyl)methylene]-3-(dimethylamino)acrylohydrazide](/img/structure/B2651318.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2651327.png)

![4-(2,4-Difluorophenoxy)-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine](/img/structure/B2651329.png)

methanone](/img/structure/B2651330.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2651331.png)

![3-chloro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzene-1-sulfonamide](/img/structure/B2651332.png)

![1-methyl-9-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-phenylpiperidine-4-carboxamide](/img/structure/B2651336.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2651337.png)